N-cyclopropyl-4-(1,1-dioxo-1,2-benzothiazol-3-yl)morpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-(1,1-dioxo-1,2-benzothiazol-3-yl)morpholine-2-carboxamide is a complex organic compound that features a morpholine ring, a benzothiazole moiety, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(1,1-dioxo-1,2-benzothiazol-3-yl)morpholine-2-carboxamide typically involves multiple steps. One common route starts with the preparation of the benzothiazole ring, followed by the introduction of the morpholine ring and the cyclopropyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(1,1-dioxo-1,2-benzothiazol-3-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
N-cyclopropyl-4-(1,1-dioxo-1,2-benzothiazol-3-yl)morpholine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interactions with biological targets.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(1,1-dioxo-1,2-benzothiazol-3-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, while the cyclopropyl group can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-2-carboxamide
- N-cyclopropyl-4-(1,1-dioxo-1,2-benzothiazol-3-yl)pyrrolidine-2-carboxamide
Uniqueness
N-cyclopropyl-4-(1,1-dioxo-1,2-benzothiazol-3-yl)morpholine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, in particular, differentiates it from similar compounds and may enhance its pharmacological profile.
Properties
Molecular Formula |
C15H17N3O4S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-(1,1-dioxo-1,2-benzothiazol-3-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C15H17N3O4S/c19-15(16-10-5-6-10)12-9-18(7-8-22-12)14-11-3-1-2-4-13(11)23(20,21)17-14/h1-4,10,12H,5-9H2,(H,16,19) |
InChI Key |
UAIYXLMQXDITGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.